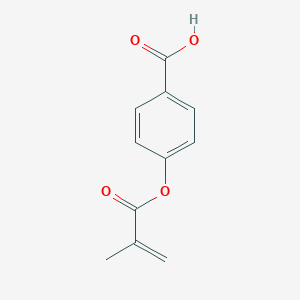

p-Methacryloyloxybenzoic acid

描述

p-Methacryloyloxybenzoic acid is an organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methacryloyloxy group. This compound is of significant interest in polymer chemistry due to its ability to undergo polymerization reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Methacryloyloxybenzoic acid typically involves the esterification of p-hydroxybenzoic acid with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of mesomorphic solvents, such as p-n-heptyloxybenzoic acid, can aid in the polymerization of the compound, making it suitable for large-scale production .

化学反应分析

Types of Reactions: p-Methacryloyloxybenzoic acid primarily undergoes polymerization reactions. It can also participate in esterification and transesterification reactions.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.

Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.

Transesterification: Involves the exchange of ester groups between molecules, often catalyzed by bases or acids.

Major Products:

Esterification and Transesterification: Produces various esters depending on the reactants used.

科学研究应用

Polymer Chemistry

p-MBA serves as a monomer in the synthesis of polymers with tailored properties. It is particularly useful in producing polymers that exhibit enhanced mechanical strength and thermal stability. Research shows that p-MBA can be copolymerized with other monomers to create materials with specific characteristics suited for various applications .

Liquid Crystals

In liquid crystal research, p-MBA acts as a medium for polymerization processes. Its ability to form liquid crystalline phases is crucial for developing advanced materials used in displays and optical devices.

Biomedical Applications

p-MBA's biocompatibility makes it a candidate for drug delivery systems. Studies indicate that polymers derived from p-MBA can encapsulate therapeutic agents, allowing for controlled release in medical applications.

Industrial Applications

The compound is utilized in creating coatings, adhesives, and other materials requiring specific polymer properties. Its versatility allows it to be incorporated into formulations that demand high-performance characteristics such as durability and resistance to environmental factors .

Case Study 1: Graft Copolymerization

A study investigated the graft copolymerization of p-MBA onto isotactic polypropylene. The results indicated that higher temperatures and increased monomer concentrations significantly enhanced grafting efficiency. The thermal properties of the resulting copolymers were analyzed using differential scanning calorimetry (DSC), revealing distinct crystallization behaviors depending on the type of polymerization method employed .

Case Study 2: Polymeric Films

Research focused on the thermal stability and decomposition mechanisms of poly(p-acryloyloxybenzoic acid) and poly(p-methacryloyloxybenzoic acid). The findings demonstrated that these polymers exhibited unique thermal behaviors, which were essential for applications requiring high temperature resistance .

作用机制

The primary mechanism of action for p-Methacryloyloxybenzoic acid involves its polymerization. The methacryloyloxy group undergoes free radical polymerization, forming long polymer chains. This process is facilitated by the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The resulting polymers exhibit unique mechanical and thermal properties, making them suitable for various applications .

相似化合物的比较

Methacrylic Acid: Similar in structure but lacks the benzoic acid moiety.

p-Hydroxybenzoic Acid: Similar in structure but lacks the methacryloyloxy group.

p-Propionoxybenzoic Acid: Another ester derivative of benzoic acid with different properties.

Uniqueness: p-Methacryloyloxybenzoic acid is unique due to its ability to combine the properties of both methacrylic acid and benzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and form polymers with distinct characteristics.

生物活性

p-Methacryloyloxybenzoic acid (PMBA) is a methacrylic acid derivative that has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. Its unique structure allows for significant interactions with biological systems, making it a valuable compound for drug delivery systems, tissue engineering, and other therapeutic applications. This article provides a comprehensive overview of the biological activity of PMBA, incorporating case studies, research findings, and data tables.

PMBA is characterized by its methacrylate functional group, which facilitates polymerization and grafting reactions. This property is crucial for developing polymeric materials with tailored properties for specific biomedical applications.

Biological Activity Overview

The biological activity of PMBA can be categorized into several key areas:

- Cytotoxicity and Cell Viability

- Drug Delivery Systems

- Biocompatibility and Tissue Engineering

1. Cytotoxicity and Cell Viability

Research indicates that PMBA exhibits varying levels of cytotoxicity depending on its formulation and the target cell type. For instance, studies have shown that PMBA-modified polymers can significantly affect cell viability in cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of PMBA-based polymers on HeLa cells (human cervical cancer cell line). The results indicated that the incorporation of PMBA into polymer matrices enhanced cytotoxicity compared to non-modified controls, suggesting its potential as an anticancer agent .

| Polymer Type | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| PMBA-Modified Polymeric Films | HeLa | 15 | Significant cytotoxicity |

| Non-Modified Control | HeLa | 30 | Lower cytotoxicity |

2. Drug Delivery Systems

PMBA's ability to form hydrogels and other polymeric structures makes it an excellent candidate for drug delivery applications. Its pH-sensitive properties allow for controlled release mechanisms, particularly useful in targeting tumor microenvironments.

- Research Findings : A study demonstrated that PMBA-based hydrogels could encapsulate doxorubicin (Dox) and release it in a controlled manner under acidic conditions typical of tumor environments. The release profile showed a significant increase in drug release at lower pH levels .

| pH Level | % Drug Released |

|---|---|

| 7.4 | 24% |

| 5.0 | 44% |

| 4.0 | 96% |

3. Biocompatibility and Tissue Engineering

PMBA has been investigated for its biocompatibility when used in tissue engineering scaffolds. Its integration into poly(methyl methacrylate) (PMMA) matrices has shown promise in enhancing cell adhesion and proliferation.

- Case Study : In a tissue engineering application, PMBA was grafted onto PMMA scaffolds. The modified scaffolds exhibited improved biocompatibility and cell growth rates compared to unmodified scaffolds, indicating the potential for PMBA in regenerative medicine .

The biological activity of PMBA is influenced by several mechanisms:

- Cell Membrane Interaction : PMBA can interact with cellular membranes, affecting permeability and leading to increased uptake of therapeutic agents.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that PMBA may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

- pH Sensitivity : The pH-responsive nature of PMBA allows for targeted drug delivery, particularly in acidic tumor microenvironments.

属性

IUPAC Name |

4-(2-methylprop-2-enoyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(2)11(14)15-9-5-3-8(4-6-9)10(12)13/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCFPDURLPJGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166228 | |

| Record name | p-Methacryloyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15721-10-5 | |

| Record name | p-Methacryloyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methacryloyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。